![molecular formula C11H8F2Si B14744121 1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole CAS No. 711-53-5](/img/structure/B14744121.png)
1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole is a silicon-containing five-membered cyclic diene. This compound is part of the silole family, known for their unique photophysical properties, particularly aggregation-induced emission (AIE). Siloles are characterized by their ability to fluoresce strongly in the aggregated state, which is a significant departure from the typical aggregation-caused quenching observed in many other chromophores .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole typically involves the functionalization of organic molecules with fluorine substituents. One common method includes the use of radical-mediated ring-opening reactions. For instance, the photochemical iodine atom-transfer ring opening of 1,1-difluoro-2-(1-iodoalkyl)cyclopropanes can be initiated by hexabutylditin, yielding difluorohomoallyl iodides .
Industrial Production Methods
Industrial production methods for similar compounds often involve vapor-phase catalytic fluorination. For example, a mixture of trichloroethane and dichloroethylene can be fluorinated using a fixed-bed chrome-based catalyst under specific temperature and pressure conditions. This method is efficient and suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield silole oxides, while reduction may produce silole hydrides.
Aplicaciones Científicas De Investigación
1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which 1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole exerts its effects is primarily through its photophysical properties. The compound exhibits aggregation-induced emission (AIE), where the restriction of intramolecular motions in the aggregated state promotes radiative decay of the excited state . This property makes it highly effective in applications requiring strong fluorescence.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,3,4,5-Hexaphenylsilole: Known for its propeller-shaped structure and strong AIE properties.
1,1,3,4-Tetraphenylsilole: Exhibits a twisted and poorly conjugated conformation, leading to different photophysical behaviors.
Uniqueness
1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole is unique due to its specific fluorine substituents, which enhance its electron acceptability and fast electron mobility. These properties make it particularly suitable for use in electroluminescence devices and other applications requiring efficient light emission .
Propiedades
Número CAS |
711-53-5 |
|---|---|
Fórmula molecular |
C11H8F2Si |
Peso molecular |
206.26 g/mol |
Nombre IUPAC |
2,2-difluoro-2-silatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene |
InChI |
InChI=1S/C11H8F2Si/c12-14(13)7-9-5-1-3-8-4-2-6-10(14)11(8)9/h1-6H,7H2 |
Clave InChI |
DQQXIFPEWKSAJK-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC3=C2C(=CC=C3)[Si]1(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Pentyloxy)phenyl]acetamide](/img/structure/B14744040.png)
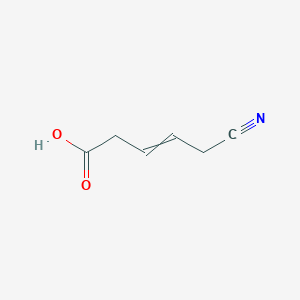
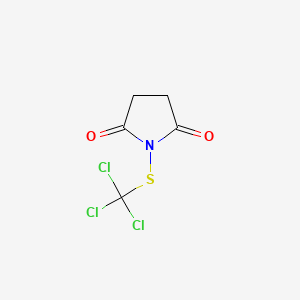
![[4-(diethylamino)phenyl]arsonic acid](/img/structure/B14744072.png)
![1h-[1,4]Diazepino[1,2-a]benzimidazole](/img/structure/B14744077.png)
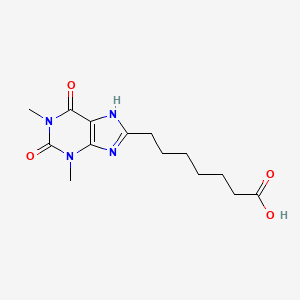

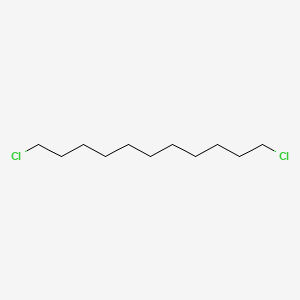
![Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B14744102.png)
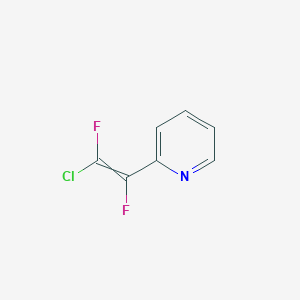
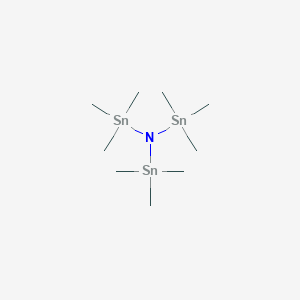
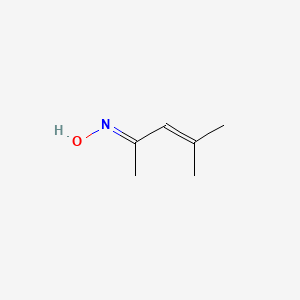
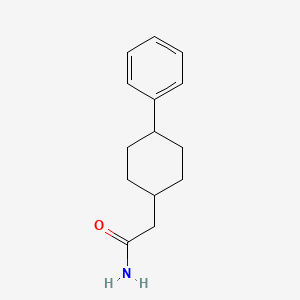
methyl benzoate](/img/structure/B14744126.png)
